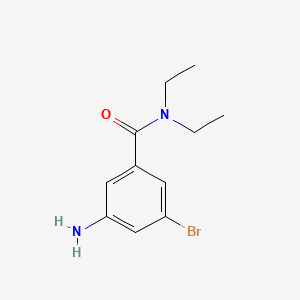

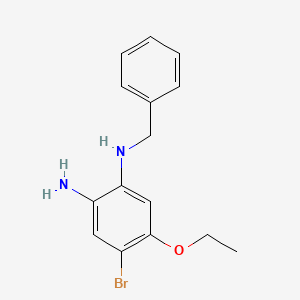

3-(Benzylamino)-4-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzylamine is an organic compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Nitrobenzoic acid is a type of aromatic acid that contains a nitro functional group. The nitro group is a strong deactivating group, making the benzene ring less reactive toward electrophilic aromatic substitution .

Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . Nitrobenzoic acid can be synthesized from benzoic acid through nitration, a process that involves the substitution of a hydrogen atom by a nitro group .Molecular Structure Analysis

The molecular structure of benzylamine consists of a benzyl group attached to an amine functional group . Nitrobenzoic acid, on the other hand, consists of a benzene ring with a carboxylic acid functional group and a nitro group attached .Chemical Reactions Analysis

Benzylamine, like other amines, can act as a weak base, reacting with acids to form salts . Nitrobenzoic acid, being an aromatic acid, can undergo reactions typical of carboxylic acids and nitro compounds .Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor . Nitrobenzoic acid is a solid at room temperature .科学的研究の応用

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, highlighting its stability under different experimental conditions. Although not directly related to 3-(Benzylamino)-4-nitrobenzoic acid, this research provides insights into how the stability of similar compounds can be affected by environmental factors, which could be relevant for understanding the behavior of 3-(Benzylamino)-4-nitrobenzoic acid in various conditions (Barchańska et al., 2019).

Photosensitive Protecting Groups

This review presents work utilizing photosensitive protecting groups, including those with nitrobenzyl moieties, which are chemically related to the nitro group in 3-(Benzylamino)-4-nitrobenzoic acid. Such compounds are crucial for synthetic chemistry, offering insights into potential applications of 3-(Benzylamino)-4-nitrobenzoic acid in developing light-sensitive materials or as protecting groups in synthetic routes (Amit et al., 1974).

Parabens in Aquatic Environments

This review discusses the occurrence, fate, and behavior of parabens, which share a benzoic acid moiety with 3-(Benzylamino)-4-nitrobenzoic acid. Understanding the environmental impact and biodegradability of similar compounds can inform research into the ecological footprint of 3-(Benzylamino)-4-nitrobenzoic acid and related chemicals (Haman et al., 2015).

Gallic Acid and Anti-inflammatory Properties

Gallic acid, another benzoic acid derivative, was reviewed for its anti-inflammatory properties and molecular mechanisms. This study might provide a comparative basis for researching the bioactivity of 3-(Benzylamino)-4-nitrobenzoic acid, particularly if similar pathways or effects are hypothesized (Bai et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-(benzylamino)-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-13(16(19)20)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMVBTNEUYMWCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-4-nitrobenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

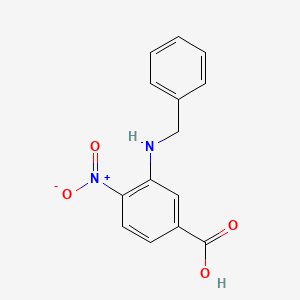

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)